REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CO[CH:10](OC)[N:11]([CH3:13])[CH3:12]>>[CH3:10][N:11]([CH3:13])[CH:12]=[N:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
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16.45 g
|
Type
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reactant
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Smiles
|
NC1=NC=CN=C1
|
Name
|
|
Quantity
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22.4 g
|
Type
|
reactant
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Smiles
|
COC(N(C)C)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
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CN(C=NC1=NC=CN=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |